2-Amino-6-bromo-9h-fluoren-9-one
Description
Contextualization within the Broader Field of Fluorene (B118485) Chemistry
Fluorene, a tricyclic aromatic hydrocarbon, and its derivatives have long captured the attention of chemists due to their unique electronic and photophysical properties. taylorandfrancis.comresearchgate.net The core fluorene structure, characterized by its rigid, planar framework, provides a robust scaffold for the synthesis of a wide array of functionalized molecules. taylorandfrancis.comresearchgate.net The chemistry of fluorene is rich and varied, encompassing reactions that modify its aromatic rings and the active methylene (B1212753) bridge at the 9-position. researchgate.netthieme-connect.de This versatility has made fluorene-based compounds integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. taylorandfrancis.comnih.gov
2-Amino-6-bromo-9H-fluoren-9-one is a specific derivative of 9-fluorenone (B1672902), the oxidized form of fluorene. nist.govchemicalbook.com The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the fluorenone backbone creates a molecule with a unique electronic profile. This push-pull system significantly influences the compound's reactivity and its potential applications, setting it apart from simpler fluorene derivatives.
Significance of Substituted Fluorenone Derivatives in Organic Synthesis and Materials Science
Substituted fluorenones are a critical class of compounds in both organic synthesis and materials science. nih.govnih.gov Their rigid, planar structure and conjugated π-system impart desirable properties such as high thermal stability and efficient charge transport. nih.gov These characteristics make them excellent candidates for use in electronic and optoelectronic devices. nih.govru.nl
In organic synthesis, the ketone functional group of fluorenones serves as a reactive site for a variety of transformations, allowing for the construction of more complex molecular architectures. organic-chemistry.orgorgsyn.org Furthermore, the aromatic rings can be functionalized with various substituents to fine-tune the electronic and physical properties of the resulting molecules. nih.gov This tunability is crucial for designing materials with specific functionalities. For instance, the introduction of different groups can alter the emission color of fluorescent materials or modify the charge-carrying capabilities of organic semiconductors. acs.org
Fluorenone derivatives have been investigated for applications including:
Organic Light-Emitting Diodes (OLEDs): As host materials or emitters due to their high fluorescence quantum yields.
Organic Field-Effect Transistors (OFETs): As n-type semiconductors. nih.gov
Solar Cells: As electron-accepting building blocks in organic photovoltaics. nih.gov
Sensors: As fluorescent probes for the detection of various analytes.
Overview of Current Research Trajectories Involving Amino- and Bromo-Fluorenones
Current research on amino- and bromo-substituted fluorenones, including this compound, is focused on leveraging their unique properties for advanced applications. The presence of both amino and bromo groups offers several strategic advantages.
The amino group can serve as a handle for further functionalization, such as in the synthesis of novel unnatural amino acids or as a site for polymerization. researchgate.netresearchgate.net The bromo group is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the straightforward introduction of a wide range of substituents. ru.nl This dual functionality makes these compounds highly valuable as intermediates in the synthesis of complex organic materials.
Recent research efforts are exploring the use of these disubstituted fluorenones in the development of:
Novel Polymers: For applications in organic electronics.
Bioactive Molecules: Investigating their potential as scaffolds for new pharmaceuticals. nih.gov
Advanced Materials: With tailored optical and electronic properties for next-generation devices.
The strategic placement of the amino and bromo groups on the fluorenone core in this compound provides a powerful platform for the rational design and synthesis of new functional materials with precisely controlled properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₈BrNO |
| Molecular Weight | 274.11 g/mol |
| CAS Number | 58557-63-4 |
| Appearance | Deep violet needles |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-7-1-3-10-11(5-7)9-4-2-8(15)6-12(9)13(10)16/h1-6H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIUABZMBBTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293565 | |
| Record name | 2-amino-6-bromo-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21878-88-6 | |
| Record name | MLS002695008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-bromo-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 2 Amino 6 Bromo 9h Fluoren 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2-Amino-6-bromo-9H-fluoren-9-one is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and carbonyl (-C=O) groups.
Aromatic Protons: The protons on the fluorenone core would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the specific electronic environment created by the substituents. The protons on the amin-substituted ring would be expected at slightly lower chemical shifts compared to those on the bromo-substituted ring.
Amine Protons: The protons of the amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of the parent compound, 2-amino-9-fluorenone (B160198), shows aromatic protons in the range of δ 6.7 to 7.6 ppm. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Carbonyl Carbon: A characteristic signal for the carbonyl carbon (C=O) is expected to appear downfield, typically in the range of δ 190-200 ppm.
Aromatic Carbons: The aromatic carbons would produce a series of signals between δ 110 and 155 ppm. The carbons directly attached to the nitrogen and bromine atoms would show distinct chemical shifts due to the electronic effects of these substituents. The carbon attached to the amino group would be shielded, while the carbon attached to the bromine atom would be deshielded.
In the parent 2-amino-9-fluorenone, the carbonyl carbon appears around δ 195 ppm. chemicalbook.com
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methine (-CH) and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH carbons and no signals for quaternary carbons. This technique would be crucial for the unambiguous assignment of the aromatic carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
N-H Stretching: The amino group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.
C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group is expected in the range of 1680-1720 cm⁻¹.
C-Br Stretching: The carbon-bromine bond would have a characteristic stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
The FTIR spectrum of 2-amino-9-fluorenone shows characteristic peaks for the amino and carbonyl groups. nih.gov
Mass Spectrometry (MS) Characterization for Molecular Identity and Purity
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈BrNO), the expected monoisotopic mass would be approximately 272.98 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum would provide further structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It distinguishes between compounds that have the same nominal mass but different chemical formulas by measuring the mass-to-charge ratio (m/z) to several decimal places.
For this compound, with the chemical formula C₁₃H₈BrNO, the theoretical monoisotopic mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). This calculated value is then compared to the experimentally measured exact mass from the HRMS instrument. A close match between the theoretical and experimental values, typically within a few parts per million (ppm), confirms the elemental composition of the compound.
While specific experimental HRMS data for the 6-bromo isomer is not detailed in the searched literature, data for the isomeric compound 2-Amino-7-bromo-9-fluorenone shows an exact mass of 272.97893. lookchem.com This corresponds to the protonated molecule [M+H]⁺, confirming the elemental formula C₁₃H₈BrNO.
Table 1: Theoretical Mass Calculation for C₁₃H₈BrNO
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |
| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |
| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | | | | 272.978941 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar, and thermally labile molecules. chemicalbook.com In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase and directed into the mass analyzer.
For this compound, the presence of the primary amino group makes it amenable to analysis by positive-ion mode ESI-MS. The amino group is readily protonated, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. The resulting mass spectrum would be expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two major peaks separated by 2 Da corresponding to [C₁₃H₉⁷⁹BrNO]⁺ and [C₁₃H₉⁸¹BrNO]⁺. Further fragmentation (MS/MS) could be induced to yield structural information by observing the loss of characteristic neutral fragments. Links to LC-MS data are available for the related isomer, 2-Amino-7-bromo-9H-fluoren-9-one. ambeed.com
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
While a published single-crystal X-ray diffraction analysis for this compound was not found in the available literature, the principles of such an analysis can be described. A comprehensive review of X-ray diffraction studies on fluorene (B118485) and 9-fluorenone (B1672902) derivatives highlights the common methodologies and structural features observed in this class of compounds. iaea.org The following sections describe the type of information that would be obtained from such a study, with examples from closely related fluorenone structures.
Crystal System and Space Group Analysis
The initial step in X-ray crystallography is to determine the unit cell parameters and the crystal system. This defines the basic repeating parallelepiped from which the entire crystal is built. The analysis also identifies the space group, which describes the symmetry elements (e.g., rotation axes, screw axes, mirror planes, glide planes, and centers of inversion) present in the crystal structure.
For example, the crystal structure of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one , a more complex derivative, was found to crystallize in the monoclinic system with the space group P2₁/c. spectrabase.com In contrast, fluoren-9-one oxime crystallizes in the orthorhombic system with the space group P222. nih.gov The specific crystal system and space group for this compound would be determined from the diffraction pattern of a suitable single crystal.
Table 2: Example Crystallographic Data for a Related Fluorenone Derivative (fluoren-9-one oxime)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P222 | nih.gov |
| a (Å) | 4.8009 (1) | nih.gov |
| b (Å) | 12.2309 (2) | nih.gov |
| c (Å) | 16.0247 (3) | nih.gov |
| Volume (ų) | 940.96 (3) | nih.gov |
Molecular Conformation and Dihedral Angles
In the crystal structure of a related compound, 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine , the dihedral angles between the central fluorene ring system and the two pendant phenyl groups are 67.76 (12)° and 88.38 (12)°. chemicalbook.com For this compound, key parameters would include the planarity of the fused ring system and the orientation of the amino and bromo substituents relative to the rings.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. Common interactions in fluorenone derivatives include hydrogen bonds, π–π stacking, and C-H···π interactions.
Hydrogen Bonding: The amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the carbonyl group (C=O) and the nitrogen atom itself can act as acceptors. In the structure of fluoren-9-one oxime , molecules are linked by O—H⋯N hydrogen bonds to form chains. nih.gov
π–π Stacking: The planar aromatic fluorenone cores can stack on top of one another. These interactions are common in fluorenone structures, with typical interplanar distances around 3.3-3.5 Å. nih.gov
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond points towards the electron cloud of an aromatic π-system. In 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine , weak pairwise C—H⋯π interactions are observed, linking molecules into inversion dimers. chemicalbook.com
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor or acceptor, further influencing the crystal packing.
The combination of these interactions creates a unique three-dimensional supramolecular architecture. For instance, in 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one , the packing is driven by a combination of C-H···O and C-H···N hydrogen bonds. spectrabase.com
Computational Chemistry and Theoretical Studies of 2 Amino 6 Bromo 9h Fluoren 9 One
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and other key properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For molecules like 2-Amino-6-bromo-9H-fluoren-9-one, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to perform geometry optimization. science.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule, which is essential for all subsequent calculations.
Theoretical studies on similar fluorene-based donor-acceptor chromophores have demonstrated the utility of DFT in understanding their structure-property relationships. nih.gov By calculating the optimized geometry, researchers can analyze bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture.
Analysis of Molecular Orbitals (HOMO-LUMO Gaps) in Fluorenone Systems
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates that a molecule can be more easily excited, suggesting potential applications in areas like organic electronics. science.govucm.es
In fluorenone systems, the HOMO-LUMO gap can be tuned by the introduction of electron-donating and electron-withdrawing substituents. ucm.es For this compound, the amino group (-NH2) acts as an electron-donating group, while the bromo (-Br) and carbonyl (-C=O) groups are electron-withdrawing. The interplay of these groups modulates the HOMO and LUMO energy levels. Computational studies on related systems have shown that such substitutions can significantly narrow the HOMO-LUMO gap, leading to red-shifted absorption spectra. ucm.es
Table 1: Calculated Molecular Orbital Energies for a Representative Fluorenone System
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.5 |
| Gap | 3.3 |
| Note: This is an illustrative example based on typical values for fluorenone derivatives and not specific to this compound. |
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. PubChem provides NMR data for the parent compound, 9-fluorenone (B1672902), which can serve as a reference point for analyzing the effects of the amino and bromo substituents. nih.gov
Theoretical Vibrational Frequency Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies and intensities of these modes. For this compound, this analysis can help to assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching of the C=O, C-N, and C-Br bonds, as well as the bending modes of the aromatic rings. These calculations are crucial for a complete understanding of the molecule's vibrational properties.
Electronic Absorption Spectra Simulations (e.g., TD-DFT, Polarizable Continuum Model)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. sci-hub.se By calculating the energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be constructed. researchgate.netresearchgate.netyoutube.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between the donor and acceptor groups.
To account for the influence of a solvent on the electronic spectrum, the Polarizable Continuum Model (PCM) can be employed in conjunction with TD-DFT. This model approximates the solvent as a continuous medium with a specific dielectric constant, allowing for a more realistic simulation of the absorption spectrum in solution.
Table 2: Predicted Electronic Transitions for a Substituted Fluorenone
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 450 | 0.8 |
| S₀ → S₂ | 380 | 0.2 |
| S₀ → S₃ | 320 | 0.1 |
| Note: This is an illustrative example based on typical values for fluorenone derivatives and not specific to this compound. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has emerged as a powerful tool in modern chemistry, offering profound insights into the intricate details of reaction mechanisms that are often difficult to discern through experimental methods alone. For the compound this compound, the application of computational chemistry, particularly through methods like Density Functional Theory (DFT), would be invaluable for understanding its formation and reactivity. However, a comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on elucidating the reaction mechanisms involving this particular molecule.
While research on related fluorene (B118485) and fluorenone derivatives has utilized computational approaches to investigate various properties, dedicated studies on the reaction pathways for the synthesis or subsequent reactions of this compound are not presently available in published research.
In a hypothetical computational study on the synthesis of this compound, researchers would typically investigate the key steps of the reaction, such as the initial bromination and amination of a fluorenone precursor. Such a study would likely involve the following:
Transition State Searching: Identifying the transition state structures for each elementary step of the proposed reaction mechanism. The geometric parameters and vibrational frequencies of these transition states are crucial for understanding the energy barriers of the reaction.
Energy Profile Mapping: Constructing a potential energy surface diagram that illustrates the energy changes as the reactants are converted into products through various intermediates and transition states. This would highlight the rate-determining step of the reaction.
Solvent Effects: Modeling the reaction in different solvent environments to understand how the solvent influences the reaction kinetics and thermodynamics.
For instance, a plausible synthetic route to be modeled could be the bromination of 2-amino-9H-fluoren-9-one. A computational investigation would aim to determine the most favorable position for bromination and the associated energy barriers.
Table 1: Hypothetical Computational Data for a Key Reaction Step
| Parameter | Value | Unit |
| Reaction Step | Bromination of 2-amino-9H-fluoren-9-one | |
| Computational Method | DFT (B3LYP/6-31G*) | |
| Activation Energy (Ea) | Not Available | kcal/mol |
| Reaction Enthalpy (ΔH) | Not Available | kcal/mol |
| Key Transition State Bond Lengths | Not Available | Å |
It is important to reiterate that the data in the table above is purely illustrative of what a computational study might produce. Currently, there are no specific published findings to populate such a table for this compound. The scientific community would greatly benefit from future computational research in this area to fully characterize the reactivity and mechanistic pathways of this and related fluorenone compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-bromo-9H-fluoren-9-one, and how can purity be validated?
- Methodology : Bromination of 2-aminofluoren-9-one using N-bromosuccinimide (NBS) in a dimethylformamide (DMF) solvent under inert atmosphere yields the target compound. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Crystallization in ethanol/water mixtures enhances purity .
- Critical Note : Monitor reaction temperature (60–70°C) to avoid over-bromination. Side products (e.g., di-brominated analogs) can be minimized via controlled stoichiometry.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety Measures :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to prevent inhalation or dermal contact .
- Waste disposal must comply with hazardous chemical guidelines: segregate halogenated organic waste and engage certified disposal services .
Q. How can the structural identity of this compound be confirmed?
- Analytical Workflow :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves bond lengths and angles, confirming bromine substitution at the 6-position .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z = 290.1 (calculated for C₁₃H₉BrN₂O) .
Advanced Research Questions
Q. How can data contradictions between spectroscopic and crystallographic results be resolved?
- Case Study : Discrepancies in NMR chemical shifts (e.g., unexpected splitting) vs. XRD-derived geometry may arise from dynamic effects (e.g., rotational isomerism).
- Resolution Strategy :
- Perform variable-temperature NMR (-40°C to 25°C) to identify conformational freezing.
- Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model energetically favorable conformers and compare with experimental data .
Q. What experimental design considerations apply to studying the compound’s reactivity in cross-coupling reactions?
- Palladium-Catalyzed Applications :
- Buchwald-Hartwig Amination : Optimize ligand (e.g., XPhos) and base (Cs₂CO₃) for C–N bond formation. Monitor reaction via thin-layer chromatography (TLC).
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids in toluene/water (3:1) at 80°C. Post-reaction, purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can enantiomeric purity be assessed if chiral derivatives are synthesized?
- Chiral Analysis :
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) for absolute configuration assignment.
- Polarimetry : Measure specific rotation ([α]ᴅ) and correlate with literature values for analogous fluorenone derivatives .
Critical Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of bromine in directing electrophilic substitution reactions on the fluorenone scaffold.
- Thermal Stability : Investigate decomposition pathways under aerobic vs. anaerobic conditions via thermogravimetric analysis (TGA).
- Biological Applications : Screen for fluorescence properties in bioimaging or as a photoredox catalyst precursor .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
